molecular formula C13H14O4 B11878332 2-(Butan-2-yl)-6,8-dihydroxy-4H-1-benzopyran-4-one CAS No. 922495-04-3

2-(Butan-2-yl)-6,8-dihydroxy-4H-1-benzopyran-4-one

Cat. No.: B11878332
CAS No.: 922495-04-3
M. Wt: 234.25 g/mol
InChI Key: JQWAPGXLARKREZ-UHFFFAOYSA-N
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Description

2-(sec-Butyl)-6,8-dihydroxy-4H-chromen-4-one is an organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are often found in natural products. This compound features a sec-butyl group at the 2-position and hydroxyl groups at the 6 and 8 positions on the chromone ring, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-Butyl)-6,8-dihydroxy-4H-chromen-4-one typically involves the following steps:

    Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.

    Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via Friedel-Crafts alkylation using sec-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Hydroxylation: The hydroxyl groups at the 6 and 8 positions can be introduced through selective hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient cyclization and alkylation processes, as well as employing robust purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(sec-Butyl)-6,8-dihydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chromone ring can be reduced to form dihydrochromones under hydrogenation conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Alkyl halides or acyl chlorides are used for ether or ester formation, respectively.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydrochromones.

    Substitution: Ethers or esters, depending on the substituents introduced.

Scientific Research Applications

2-(sec-Butyl)-6,8-dihydroxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-(sec-Butyl)-6,8-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

    Anti-inflammatory Activity: The compound can inhibit pro-inflammatory enzymes and cytokines, reducing inflammation.

    Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Butanol: A simple alcohol with a sec-butyl group, used as a solvent and in organic synthesis.

    6,8-Dihydroxy-4H-chromen-4-one: A chromone derivative with hydroxyl groups at the 6 and 8 positions, studied for its biological activities.

Uniqueness

2-(sec-Butyl)-6,8-dihydroxy-4H-chromen-4-one is unique due to the combination of the sec-butyl group and hydroxyl groups on the chromone ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a multifunctional compound in various scientific and industrial applications.

Biological Activity

2-(Butan-2-yl)-6,8-dihydroxy-4H-1-benzopyran-4-one, also known as a benzopyran derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes hydroxyl groups that may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and potential therapeutic applications.

  • Molecular Formula : C13H14O4
  • Molecular Weight : 234.25 g/mol
  • CAS Number : 922495-04-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant anti-proliferative effects on various cancer cell lines.

Case Study: Colon Cancer Cells

A notable study investigated the effects of this compound on human colon adenocarcinoma cell lines (HT-29 and LS180). The findings revealed:

  • Concentration Range : 10–100 µM
  • Effect : Significant decrease in cell proliferation was observed.
  • Mechanism : The anti-proliferative action was linked to cell cycle arrest in the G1 phase, with up-regulation of p27 KIP1 and down-regulation of cyclin D1 and CDK4 proteins. This suggests a targeted mechanism that could be exploited for therapeutic interventions in colorectal cancer .

Antioxidant Activity

In addition to its anticancer properties, this compound has demonstrated antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby reducing oxidative stress and preventing cellular damage.

Experimental Findings

Studies have shown that this compound can scavenge free radicals effectively. The antioxidant capacity was assessed using various assays including:

  • DPPH Radical Scavenging Assay
  • ABTS Radical Cation Decolorization Assay

The results indicated that the compound possesses a strong ability to reduce oxidative stress in vitro, suggesting its potential use as a dietary supplement or therapeutic agent for diseases associated with oxidative damage.

Pharmacological Activities

The biological activity of this compound extends beyond anticancer and antioxidant effects. Other pharmacological activities include:

  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Potential benefits in neurodegenerative diseases due to its ability to cross the blood-brain barrier.
  • Antimicrobial Activity : Exhibits inhibitory effects against certain bacterial strains.

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits proliferation in HT-29 and LS180 cells
AntioxidantEffective scavenging of free radicals
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
NeuroprotectivePotential benefits in neurodegeneration
AntimicrobialInhibitory effects on specific bacterial strains

Properties

CAS No.

922495-04-3

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

2-butan-2-yl-6,8-dihydroxychromen-4-one

InChI

InChI=1S/C13H14O4/c1-3-7(2)12-6-10(15)9-4-8(14)5-11(16)13(9)17-12/h4-7,14,16H,3H2,1-2H3

InChI Key

JQWAPGXLARKREZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=O)C2=C(O1)C(=CC(=C2)O)O

Origin of Product

United States

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